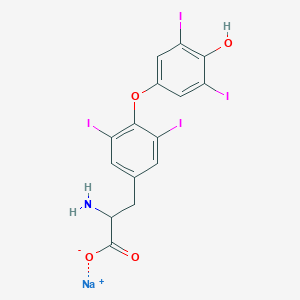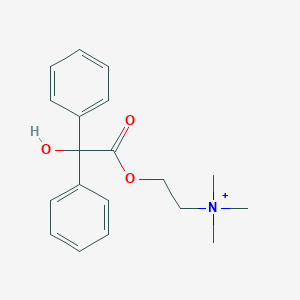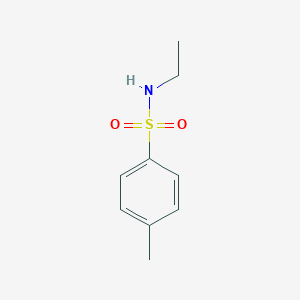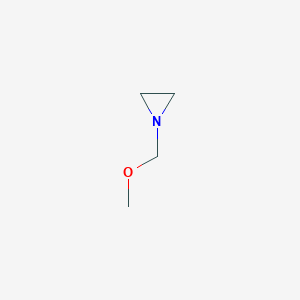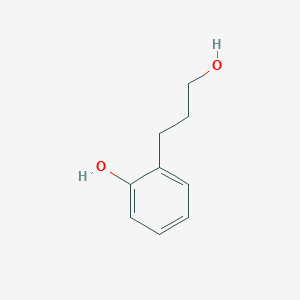
D&C Brown No. 1
概要
説明
レゾルシンブラウンは、レゾルシノールブラウンとしても知られており、化学式C₆H₄(OH)₂を持つフェノール系化合物です。これは、3つの異性体ベンゼンジオールのうちの1つであり、特に1,3-異性体(メタ異性体)です。レゾルシノールは、ベンゼンから無色の針状結晶として析出し、水、アルコール、エーテルに容易に溶解する無色の固体です .
作用機序
レゾルシノールは、いくつかのメカニズムによってその効果を発揮します。
角質溶解作用: ケラチンを分解することで、硬い、うろこ状の、または粗い肌を取り除くのに役立ちます.
殺菌剤と消毒剤: 皮膚の病気や感染症の治療のための局所製剤に使用されます.
抗甲状腺作用: 甲状腺のペルオキシダーゼを阻害し、甲状腺ホルモンの合成を阻害します.
準備方法
合成経路と反応条件
レゾルシノールは、ベンゼンから数段階で製造されます。このプロセスは、ベンゼンをプロピレンでジアルキル化して1,3-ジイソプロピルベンゼンを形成することから始まります。この中間体は、酸化およびホック転位を受けて、アセトンとレゾルシノールを生じます . 別の方法として、ベンゼンのジスルホン化に続いて、1,3-ジスルホネートを加水分解する方法があります .
工業生産方法
レゾルシノールの工業生産は、その効率性から、主にホック転位法で行われています。この方法は、米国、ドイツ、中国、日本の商業プラントで広く使用されています .
化学反応の分析
反応の種類
レゾルシノールは、次のようなさまざまな化学反応を起こします。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
生成される主な生成物
ジヒドロレゾルシノール: 部分水素化によって生成されます.
レゾルシノール-ホルムアルデヒド樹脂: ホルムアルデヒドとの反応によって生成されます.
科学研究への応用
レゾルシノールは、科学研究と産業において幅広い用途を持っています。
科学的研究の応用
Resorcinol has a wide range of applications in scientific research and industry:
Pharmaceuticals: Used in the production of drugs such as Intal (asthma drug) and Ostivone (osteoporosis drug).
Rubber Compounds: Utilized in the manufacture of steel-belted radial tires and other rubber products.
Polymers: Employed in the production of weatherproof polycarbonate and super heat-resistant polymers.
Cosmetics: Used in sunscreens and other skincare products.
Adhesives: Resorcinol-formaldehyde-latex adhesives are used in various industrial applications.
類似化合物との比較
レゾルシノールは、次のような他の類似化合物と比較されます。
カテコール(1,2-ベンゼンジオール): 化学的性質と用途が異なる別の異性体ベンゼンジオール.
ヒドロキノン(1,4-ベンゼンジオール): 主に写真現像剤として、および美白剤として使用されます.
レゾルシノールは、その独自の特質の組み合わせにより際立っており、さまざまな産業用途や医薬品用途に汎用性があります。
特性
IUPAC Name |
sodium;4-[2-[5-[(2,4-dimethylphenyl)hydrazinylidene]-4,6-dioxocyclohex-2-en-1-ylidene]hydrazinyl]benzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5S.Na/c1-12-3-8-16(13(2)11-12)22-24-19-18(25)10-9-17(20(19)26)23-21-14-4-6-15(7-5-14)30(27,28)29;/h3-11,21-22H,1-2H3,(H,27,28,29);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDAELYOGRCZQD-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NN=C2C(=O)C=CC(=NNC3=CC=C(C=C3)S(=O)(=O)[O-])C2=O)C.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N4NaO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1320-07-6 | |
| Record name | Benzenesulfonic acid, 4-[2-[3-[2-(dimethylphenyl)diazenyl]-2,4-dihydroxyphenyl]diazenyl]-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium 4-[[3-[(dimethylphenyl)azo]-2,4-dihydroxyphenyl]azo]benzenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.907 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



